molecular formula C9H13BrClN B6166327 3-(4-bromophenyl)propan-1-amine hydrochloride CAS No. 65984-55-6

3-(4-bromophenyl)propan-1-amine hydrochloride

Cat. No.: B6166327
CAS No.: 65984-55-6
M. Wt: 250.6
InChI Key:
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Description

3-(4-Bromophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, forming phenylpropanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic or neutral conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Phenylpropanamine.

    Substitution: Various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)propan-1-amine hydrochloride depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanamine: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    4-Bromoamphetamine: Similar structure but with different substitution patterns, leading to distinct pharmacological properties.

    3-(4-Chlorophenyl)propan-1-amine: Chlorine substitution instead of bromine, affecting its chemical and biological behavior.

Uniqueness

3-(4-Bromophenyl)propan-1-amine hydrochloride is unique due to the presence of the bromine atom at the para position, which significantly influences its reactivity and interaction with biological targets. This substitution can enhance or modify the compound’s properties compared to its analogs, making it valuable for specific research and industrial applications.

Properties

CAS No.

65984-55-6

Molecular Formula

C9H13BrClN

Molecular Weight

250.6

Purity

95

Origin of Product

United States

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